Cas no 59785-89-6 (Methanone, 1,4-phenylenebis[[4-(chloromethyl)phenyl]-)

Methanone, 1,4-phenylenebis[[4-(chloromethyl)phenyl]- structure
59785-89-6 structure
Product Name:Methanone, 1,4-phenylenebis[[4-(chloromethyl)phenyl]-
CAS No:59785-89-6
MF:C22H16Cl2O2
MW:383.267244338989
CID:337297
PubChem ID:71442703
Update Time:2025-04-19

Methanone, 1,4-phenylenebis[[4-(chloromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Methanone, 1,4-phenylenebis[[4-(chloromethyl)phenyl]-
    • [4-[4-(chloromethyl)benzoyl]phenyl]-[4-(chloromethyl)phenyl]methanone
    • DTXSID90851563
    • 59785-89-6
    • (1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}
    • Inchi: 1S/C22H16Cl2O2/c23-13-15-1-5-17(6-2-15)21(25)19-9-11-20(12-10-19)22(26)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2
    • InChI Key: UNSPTBNMLNKKIT-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(=CC=1)C(C1C=CC(=CC=1)C(C1C=CC(CCl)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 382.05288
  • Monoisotopic Mass: 382.0527351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14
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